molecular formula C25H28N2O2 B8079930 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol CAS No. 2007908-35-0

1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

Cat. No. B8079930
M. Wt: 388.5 g/mol
InChI Key: BGZYLMZZDLEDEY-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(benzyloxy)cyclohexanone, which is synthesized from cyclohexanone and benzyl bromide. The second intermediate is 5H-imidazo[5,1-a]isoindole, which is synthesized from isatin and ethylenediamine. These two intermediates are then coupled using a Grignard reaction to form the final product, 1-(4-(benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol.

Starting Materials
Cyclohexanone, Benzyl bromide, Isatin, Ethylenediamine, Magnesium, Bromobenzene, Ethanol, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Tetrahydrofuran, Methanol

Reaction
Step 1: Synthesis of 4-(benzyloxy)cyclohexanone from cyclohexanone and benzyl bromide using sodium hydroxide and ethanol as solvents., Step 2: Synthesis of 5H-imidazo[5,1-a]isoindole from isatin and ethylenediamine using hydrochloric acid and methanol as solvents., Step 3: Synthesis of Grignard reagent from bromobenzene and magnesium using diethyl ether as a solvent., Step 4: Coupling of 4-(benzyloxy)cyclohexanone and 5H-imidazo[5,1-a]isoindole using the Grignard reagent to form the final product, 1-(4-(benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol, using tetrahydrofuran as a solvent.

properties

IUPAC Name

2-(5H-imidazo[5,1-a]isoindol-5-yl)-1-(4-phenylmethoxycyclohexyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-25(14-23-21-8-4-5-9-22(21)24-15-26-17-27(23)24)19-10-12-20(13-11-19)29-16-18-6-2-1-3-7-18/h1-9,15,17,19-20,23,25,28H,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZYLMZZDLEDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=CC=CC=C3C4=CN=CN24)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154899
Record name 5H-Imidazo[5,1-a]isoindole-5-ethanol, α-[4-(phenylmethoxy)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

CAS RN

2007908-35-0
Record name 5H-Imidazo[5,1-a]isoindole-5-ethanol, α-[4-(phenylmethoxy)cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007908-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Imidazo[5,1-a]isoindole-5-ethanol, α-[4-(phenylmethoxy)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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